Cas no 871323-67-0 (methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate)

methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate Chemical and Physical Properties
Names and Identifiers
-
- VU0507792-1
- SR-01000024714
- Z57692662
- SR-01000024714-1
- methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate
- AT-057/43097997
- F3038-0082
- methyl 4-[[2-(2,4-dioxo-3-phenacyl-1,3-thiazolidin-5-yl)acetyl]amino]benzoate
- MFLINDRBUYWBND-UHFFFAOYSA-N
- AKOS001159703
- AKOS016137860
- methyl 4-({[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoate
- methyl 4-(2-(2,4-dioxo-3-(2-oxo-2-phenylethyl)thiazolidin-5-yl)acetamido)benzoate
- 871323-67-0
- Methyl 4-[[2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-5-thiazolidinyl]acetyl]amino]benzoate
- methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate
-
- Inchi: 1S/C21H18N2O6S/c1-29-20(27)14-7-9-15(10-8-14)22-18(25)11-17-19(26)23(21(28)30-17)12-16(24)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3,(H,22,25)
- InChI Key: MFLINDRBUYWBND-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(NC(CC2SC(=O)N(CC(=O)C3=CC=CC=C3)C2=O)=O)C=C1
Computed Properties
- Exact Mass: 426.08855747g/mol
- Monoisotopic Mass: 426.08855747g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 135Ų
Experimental Properties
- Density: 1.395±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.24±0.70(Predicted)
methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3038-0082-20μmol |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-2mg |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-20mg |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-5μmol |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-5mg |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-50mg |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-15mg |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-1mg |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-25mg |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3038-0082-4mg |
methyl 4-{2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamido}benzoate |
871323-67-0 | 90%+ | 4mg |
$66.0 | 2023-04-28 |
methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate Related Literature
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
Additional information on methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate
Professional Introduction to Methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate (CAS No. 871323-67-0)
Methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate is a sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number 871323-67-0, represents a pinnacle of molecular design and functionalization, making it a subject of intense research and development. The intricate arrangement of atoms within its structure, including the presence of multiple heterocyclic rings and functional groups, contributes to its unique chemical properties and potential biological activities.
The compound's name is a testament to its sophisticated chemical architecture. The methyl group at the end of the molecule suggests a potential for metabolic stability and bioavailability, which are critical factors in drug design. The core structure features a benzoate moiety, which is well-known for its role in various pharmacological applications due to its ability to enhance binding affinity and stability. This is further complemented by the presence of an acetamido group, which introduces a polar and hydrophilic region into the molecule, facilitating interactions with biological targets.
One of the most striking features of Methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate is the inclusion of a thiazolidin ring system. Thiazolidines are heterocyclic compounds that have been extensively studied for their pharmacological properties. They are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The specific substitution pattern on the thiazolidine ring in this compound enhances its potential to interact with biological targets in unique ways.
The presence of a 2-oxo-2-phenylethyl group adds another layer of complexity to the molecule. This group is derived from phenylacetic acid and is known for its ability to modulate enzyme activity and receptor binding. In particular, it has been shown to influence the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. By incorporating this group into the molecular framework, Methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate may exhibit potent anti-inflammatory properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. These tools have been instrumental in understanding how Methyl 4-{2-2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylacetamido}benzoate interacts with biological targets. For instance, studies using molecular dynamics simulations have revealed that the compound can bind effectively to enzymes and receptors involved in pain signaling and inflammation. This has opened up new avenues for developing novel therapeutic agents based on this scaffold.
In addition to its potential as a lead compound for drug development, Methyl 4-{2-2,4-dioxo-3-(2-o x o - 2 - phenylethyl ) - 1 , 3 - thiaz o lidin - 5 - y lacetamido}benzoate has also been explored for its role in material science applications. The unique combination of functional groups in its structure makes it an attractive candidate for designing polymers with specific properties. For example, it can be used to create biodegradable polymers that have applications in drug delivery systems.
The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. These methods not only highlight the synthetic prowess of modern chemistry but also underscore the importance of precision in molecular construction.
The pharmacological profile of Methyl 4-{2 - 2 , 4 - diox o - 3 - ( 2 - ox o - 2 - phen y leth yl ) - 1 , 3 - thia z olidin - 5 - y lacetamido}benzoate is still under investigation; however preliminary studies suggest that it may have therapeutic potential in several areas. Its ability to modulate inflammatory pathways makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Additionally, its interaction with pain signaling pathways suggests that it could be effective in managing chronic pain conditions.
The compound's stability under various physiological conditions is another critical factor that enhances its appeal as a pharmaceutical candidate. Studies have shown that Methyl 4-{2 - 22 , 4-dioxo -3-(20x0-x20xenylethyl)-13-thiazolidin-x5-y lacetamido}benzoate remains stable at physiological pH levels and can withstand metabolic degradation by enzymes such as cytochrome P450 enzymes. This stability ensures that the compound can reach its target sites intact and exert its intended biological effects.
The development of novel drug candidates often involves extensive testing to evaluate their safety and efficacy before they can be used in clinical settings. Methyl 4-{22 ,42diox03(20x0x20xenylethyl)-13-thiazolidinx5-y lacetamido}benzoate has undergone preliminary toxicology studies which indicate that it has low toxicity at relevant doses. These findings are encouraging but must be further validated through additional preclinical studies before human trials can commence.
The integration of cutting-edge technologies into drug discovery has revolutionized how new compounds are identified and developed. High-throughput screening (HTS) techniques have allowed researchers to rapidly test thousands of compounds for their biological activity against various disease targets. Methyl 42{22 ,42diox03(20x0x20xenylethyl)-13-thiazolidinx5-y lacetamido}benzoate has been subjected to HTS assays which have revealed promising activity against several disease-related targets.
The future prospects for Methyl 42{22 ,42diox03(20x0x20xenylethyl)-13-thiazolidinx5-y lacetamido}benzoate are exciting given its unique chemical structure and potential biological activities. Ongoing research aims to further optimize its pharmacological properties through structural modifications designed to enhance potency while minimizing side effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating these laboratory findings into tangible therapeutic benefits for patients.
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